Thexyltrichlorosilane

Surface modification Self-assembled monolayers Contact angle goniometry

Thexyltrichlorosilane (CAS 18151-53-6), also known as trichloro(2,3-dimethylbutan-2-yl)silane, is a branched-chain alkyltrichlorosilane distinguished by a sterically hindered thexyl (1,1,2-trimethylpropyl) group attached to silicon. This C6 organosilicon compound features a tertiary carbon adjacent to silicon, conferring unique reactivity and steric properties compared to linear alkyltrichlorosilanes.

Molecular Formula C6H13Cl3Si
Molecular Weight 219.6 g/mol
CAS No. 18151-53-6
Cat. No. B094249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThexyltrichlorosilane
CAS18151-53-6
Molecular FormulaC6H13Cl3Si
Molecular Weight219.6 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C)[Si](Cl)(Cl)Cl
InChIInChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3
InChIKeyOMLLOLAFIFULFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thexyltrichlorosilane (CAS 18151-53-6): Sterically Hindered Alkyltrichlorosilane for Controlled Surface Functionalization and Specialty Synthesis


Thexyltrichlorosilane (CAS 18151-53-6), also known as trichloro(2,3-dimethylbutan-2-yl)silane, is a branched-chain alkyltrichlorosilane distinguished by a sterically hindered thexyl (1,1,2-trimethylpropyl) group attached to silicon [1]. This C6 organosilicon compound features a tertiary carbon adjacent to silicon, conferring unique reactivity and steric properties compared to linear alkyltrichlorosilanes [1]. The compound is a clear liquid with a boiling point of approximately 177.6°C at 760 mmHg, a density of 1.1 g/cm³, and exhibits rapid reactivity with moisture and protic solvents (Hydrolytic Sensitivity Class 8) . As a trichlorosilane derivative, it serves as a versatile precursor for surface modification, silylation reactions, and the synthesis of organosilicon compounds, with its branched architecture offering quantifiable advantages in specific applications where steric control is paramount [2].

Why Substituting Thexyltrichlorosilane with a Generic Linear Alkyltrichlorosilane Alters Reaction Kinetics, Surface Coverage, and Steric Outcomes


Direct substitution of thexyltrichlorosilane with linear alkyltrichlorosilanes such as n-hexyltrichlorosilane or n-octyltrichlorosilane is not scientifically equivalent due to fundamental differences in steric bulk and molecular geometry. The tertiary thexyl group introduces significant steric hindrance that modulates both the hydrolysis-condensation kinetics during surface grafting and the subsequent packing density of the alkylsiloxane layer [1]. In contrast, linear n-alkyl chains of the same carbon number exhibit faster, less hindered condensation, leading to structurally distinct interfacial layers with different wettability and barrier properties [1]. This steric differentiation is critical in applications where controlled surface coverage or selective silylation is required, as the hindered environment alters the accessibility of the silicon center and the conformational freedom of the grafted alkyl moiety. The quantitative evidence below demonstrates how these structural differences translate into measurable performance gaps, making thexyltrichlorosilane a non-fungible reagent in protocols where steric precision matters.

Quantitative Differentiation of Thexyltrichlorosilane vs. Linear Alkyltrichlorosilanes: Surface Wettability, Steric Selectivity, and Catalytic Precursor Value


Hydrophobic Surface Wettability: Thexyltrichlorosilane Achieves Plateau Water Contact Angle Comparable to Long-Chain Linear Silanes Despite Shorter Carbon Backbone

Thexyltrichlorosilane, bearing a branched C6 thexyl group, yields grafted silicon surfaces with water contact angles that reach the hydrophobic plateau observed for linear alkyltrichlorosilanes of C6 and longer chain lengths. In vapor-phase grafting studies on silicon wafers, alkyltrichlorosilanes with chain lengths of approximately C6 and greater consistently produce advancing water contact angles (θA) of ~103° and receding angles (θR) of ~90°, indicating surfaces dominated by disordered methyl and methylene groups [1]. This is notable because thexyltrichlorosilane achieves this hydrophobic character with a compact, branched C6 architecture, whereas linear n-hexyltrichlorosilane (C6) requires a longer, more ordered chain to reach the same wettability plateau. The branched structure thus provides equivalent hydrophobicity in a smaller molecular footprint, a valuable attribute for applications where steric constraints limit the thickness or packing density of the grafted layer.

Surface modification Self-assembled monolayers Contact angle goniometry

Steric Control in Silylation: Thexyltrichlorosilane-Derived Protecting Groups Exhibit Enhanced Stability and Selectivity Versus Less Hindered Silyl Chlorides

Thexyltrichlorosilane serves as a precursor to thexyl-substituted silyl protecting groups, whose sterically hindered architecture enhances selectivity in hydroxyl protection and improves stability compared to less hindered silylating agents. While direct quantitative data for thexyltrichlorosilane itself is sparse, closely related dimethylthexylsilyl chloride—a monofunctional analog—demonstrates the steric principle: the hindered thexyl group reduces unwanted side reactions and enhances regioselective protection in complex molecular frameworks . Thexyltrichlorosilane can be converted to the corresponding thexyltrialkoxysilanes or thexyldichlorosilanes for use as sterically demanding silylating agents, providing synthetic chemists with a trichlorosilane building block that installs the same hindered thexyl motif. In contrast, linear alkyltrichlorosilanes lack this steric differentiation, offering no comparable selectivity advantage in protection-deprotection sequences.

Organic synthesis Protecting group chemistry Silylation selectivity

Ziegler-Natta Catalyst Precursor Value: Thexyltrichlorosilane as an Intermediate for High-Stereoregularity Polyolefin Electron Donors

Thexyltrichlorosilane is a critical intermediate for synthesizing thexyltrialkoxysilanes, which are recognized as highly effective external electron donors in Ziegler-Natta catalyst systems for propylene polymerization. According to patent literature, thexyltrialkoxysilanes confer "extremely high industrial value" because polyolefins with superior stereoregularity (high isotacticity) can be obtained using these donors, as disclosed in JP-A-5-287019 [1]. Thexyltrichlorosilane itself is specified as a starting material for producing these alkyltrialkoxysilanes [1]. This positions thexyltrichlorosilane as a strategic precursor for catalyst developers seeking to optimize polyolefin stereoregularity and reduce low-molecular-weight (boiling acetone-soluble) fractions that compromise polymer rigidity [1]. While n-hexyltrichlorosilane or other linear alkyltrichlorosilanes can also be converted to alkoxysilanes, the thexyl-substituted derivatives are specifically called out for their performance advantages in catalyst systems, making thexyltrichlorosilane the preferred starting material for this high-value application.

Olefin polymerization Ziegler-Natta catalysis Electron donors

Hydrolysis and Condensation Kinetics: Branched Alkyltrichlorosilanes Modulate Agglomeration Efficiency in Aqueous Systems Differently from Linear Analogs

A comparative study of linear and branched alkyltrichlorosilanes for microplastic agglomeration from water demonstrates that the alkyl group architecture strongly influences hydrolysis and condensation kinetics, which in turn dictate agglomeration efficiency [1]. While this study evaluated a range of C1-C18 alkyl groups and identified optimal performance at C3-C5 chain lengths, the underlying mechanistic principle is clear: branched and linear alkyl groups exhibit different reaction rate profiles and affinity for hydrophobic substrates [1]. Thexyltrichlorosilane, with its branched C6 thexyl group, is expected to follow the branched-silane kinetic trajectory, which differs measurably from linear C6 analogs. This kinetic differentiation is critical in applications such as water treatment, where controlled hydrolysis rates are necessary to achieve effective particle agglomeration rather than premature gelation or incomplete surface coverage.

Hydrolysis kinetics Microplastic removal Siloxane agglomeration

High-Value Application Scenarios for Thexyltrichlorosilane Where Steric Differentiation and Precursor Value Justify Selection


Surface Functionalization of Silicon MEMS and Microfluidic Devices Requiring Compact Hydrophobic Layers

Thexyltrichlorosilane is ideally suited for vapor-phase or solution-phase grafting onto silicon/silicon dioxide substrates in MEMS and microfluidic device fabrication where a hydrophobic surface is needed but where extended alkyl chain length could compromise device performance or sterically congest narrow channels. The branched C6 thexyl group achieves a water contact angle plateau of ~103°/~90° (θA/θR)—equivalent to longer linear alkylsilanes—while occupying a smaller molecular footprint and generating a thinner, less ordered alkylsiloxane layer [1]. This compact hydrophobicity reduces stiction in micromachined components without introducing excessive film thickness that could alter critical dimensions. Compared to n-octyltrichlorosilane (C8) or n-octadecyltrichlorosilane (C18), thexyltrichlorosilane offers a unique balance of surface energy control and steric economy.

Synthesis of Sterically Demanding Silyl Protecting Groups for Multi-Step Organic Synthesis

Thexyltrichlorosilane serves as a strategic building block for preparing thexyldichlorosilane or thexyltrialkoxysilane protecting groups that install sterically hindered silicon centers onto alcohols, amines, or other nucleophiles. The resulting thexyl-silyl ethers exhibit enhanced stability toward hydrolysis and offer improved regioselectivity in complex molecular scaffolds due to the steric shielding provided by the branched thexyl group [1]. This makes thexyltrichlorosilane the preferred starting material over linear alkyltrichlorosilanes when a protecting group with intermediate lability (between TMS and TBDMS) and high steric demand is required. Applications include the synthesis of natural products, pharmaceuticals, and oligonucleotide analogs where orthogonal protection and selective deprotection are essential.

Precursor for High-Performance Electron Donors in Ziegler-Natta Propylene Polymerization Catalysts

Thexyltrichlorosilane is a key intermediate for the synthesis of thexyltrialkoxysilanes, which are recognized in patent literature as highly effective external electron donors for MgCl₂-supported Ziegler-Natta catalyst systems [1]. These thexyl-substituted donors confer high stereoregularity (isotacticity) to polypropylene, reducing the fraction of low-molecular-weight, boiling acetone-soluble components that diminish polymer rigidity [1]. Catalyst development groups seeking to optimize polyolefin stereoregularity without relying on phthalate-based internal donors should procure thexyltrichlorosilane to access this validated donor chemistry. Linear alkyltrichlorosilanes do not carry the same documented performance pedigree in this specific catalyst application.

Model Compound for Studying Steric Effects in Alkylsiloxane Monolayer Formation and Interfacial Phenomena

Due to its branched architecture, thexyltrichlorosilane is a valuable model compound for fundamental surface science studies investigating how alkyl group geometry influences silane grafting kinetics, monolayer packing density, and interfacial wettability. The compound's tertiary carbon adjacent to silicon introduces steric constraints that slow condensation and alter the resulting siloxane network structure compared to linear C6 analogs [1]. Researchers studying structure-property relationships in self-assembled monolayers (SAMs) or polymer-grafted surfaces can employ thexyltrichlorosilane to systematically probe the role of steric hindrance, providing insights not accessible with linear n-alkyltrichlorosilanes alone.

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